Cas no 1500295-91-9 (1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol)

1-(4-ブロモ-3-フルオロフェニル)-2,2-ジフルオロエタン-1-オールは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、芳香族環にブロモ基とフルオロ基が導入された構造を持ち、さらに2,2-ジフルオロエタノール部位を有しています。この特徴的な構造により、医薬品や農薬の合成における多様な変換反応に適しています。特に、フッ素原子の存在により、代謝安定性や脂溶性の向上が期待できる点が利点です。また、ブロモ基はパラジウムカップリング反応などの交差結合反応に利用可能なため、さらなる骨格修飾の柔軟性を提供します。高純度で合成可能なため、精密有機合成において信頼性の高い試薬としての利用が可能です。

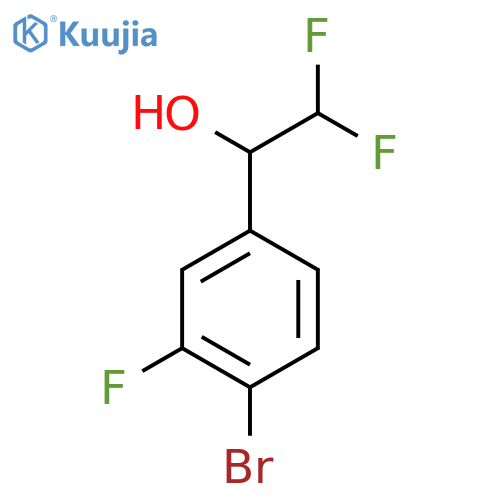

1500295-91-9 structure

商品名:1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

- EN300-1932826

- 1500295-91-9

- AKOS020014559

-

- インチ: 1S/C8H6BrF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,7-8,13H

- InChIKey: JELUKHGYVFSHNH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1F)C(C(F)F)O

計算された属性

- せいみつぶんしりょう: 253.95541g/mol

- どういたいしつりょう: 253.95541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2Ų

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932826-5.0g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 5g |

$2277.0 | 2023-06-04 | ||

| Enamine | EN300-1932826-2.5g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1932826-0.25g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1932826-10g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1932826-1.0g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 1g |

$785.0 | 2023-06-04 | ||

| Enamine | EN300-1932826-10.0g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 10g |

$3376.0 | 2023-06-04 | ||

| Enamine | EN300-1932826-0.1g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1932826-0.5g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1932826-0.05g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1932826-1g |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |

1500295-91-9 | 1g |

$842.0 | 2023-09-17 |

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1500295-91-9 (1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量